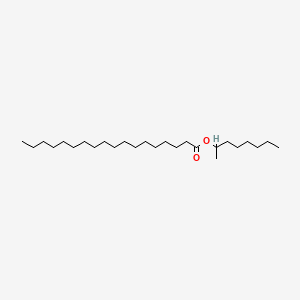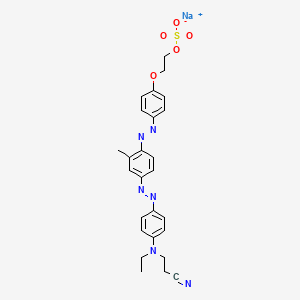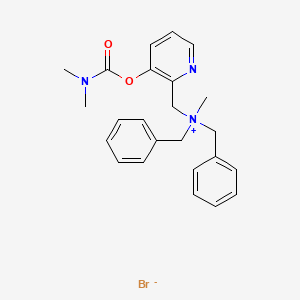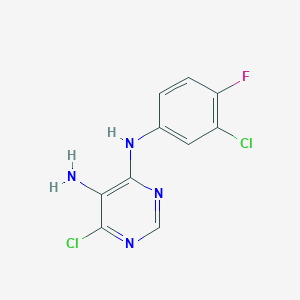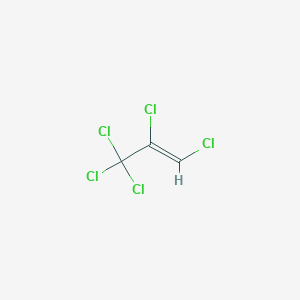
1,1,2,2,3,3-Pentachloropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Pentachloropropane is a chlorinated hydrocarbon with the molecular formula C₃H₃Cl₅. It is a derivative of propane where five hydrogen atoms are replaced by chlorine atoms. This compound is known for its high density and low flammability, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3-Pentachloropropane can be synthesized through the chlorination of trichloropropene. The process involves passing chlorine gas through trichloropropene in the presence of a catalyst at elevated temperatures. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs a gas-liquid-solid three-phase reaction. In this method, 1,1,1,3-tetrachloropropane and chlorine are continuously introduced into a reactor. The reaction occurs under the action of a solid oxide catalyst, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3-Pentachloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form chlorinated carboxylic acids.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution: Formation of compounds like 1,1,2,2,3-tetrachloropropane.
Reduction: Formation of compounds like 1,1,2,2-tetrachloropropane.
Oxidation: Formation of compounds like 1,1,2,2,3,3-hexachloropropanoic acid.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Pentachloropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for chemical reactions.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying chlorinated hydrocarbons.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3-Pentachloropropane involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities due to its high reactivity. The compound can also form reactive intermediates that can bind to proteins and DNA, leading to potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1,2,3-Pentachloropropane
- 1,1,2,3,3-Pentachloropropane
- 1,1,1,3,3-Pentachloropropane
Comparison: 1,1,2,2,3,3-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. Compared to other pentachloropropane isomers, it has a higher density and different reactivity patterns, making it suitable for specific industrial applications .
Eigenschaften
Molekularformel |
C3HCl5 |
|---|---|
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
(Z)-1,2,3,3,3-pentachloroprop-1-ene |
InChI |
InChI=1S/C3HCl5/c4-1-2(5)3(6,7)8/h1H/b2-1- |
InChI-Schlüssel |
JRIUOOQEOFUGNA-UPHRSURJSA-N |
Isomerische SMILES |
C(=C(/C(Cl)(Cl)Cl)\Cl)\Cl |
Kanonische SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


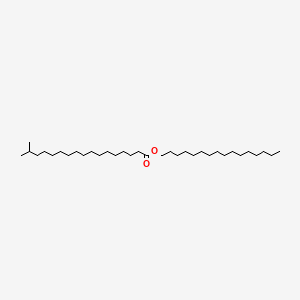
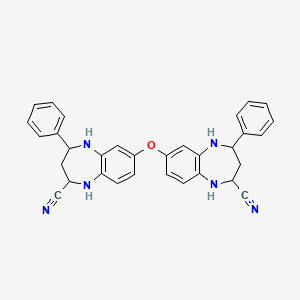

![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
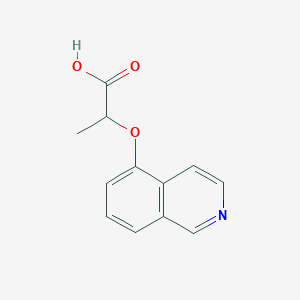
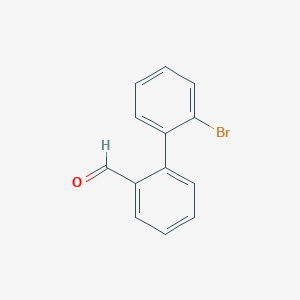
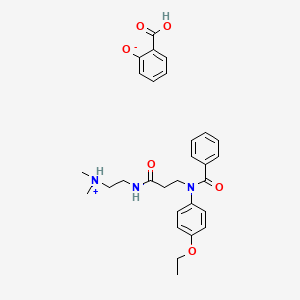
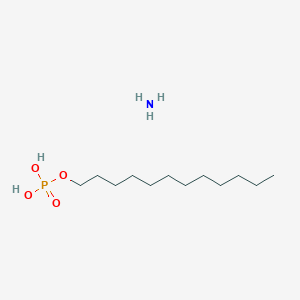
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

